

# Application Notes and Protocols for Microsampling in Pediatric Pharmacokinetic Studies of Risdiplam

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Risdiplam is an orally administered, small-molecule survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier approved for the treatment of spinal muscular atrophy (SMA) in adults and children.[1][2] Pharmacokinetic (PK) studies in pediatric populations are essential for optimizing dosing and ensuring the safety and efficacy of Risdiplam. However, conventional blood sampling methods can be challenging in children due to limited blood volume and the potential for distress. Microsampling techniques, such as Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS™), offer a patient-centric approach by requiring only a small volume of blood, thereby reducing the burden on pediatric patients and their families.[3][4][5][6] These techniques are increasingly being adopted in pediatric clinical trials to facilitate PK sample collection.[4][5][6]

These application notes provide an overview and detailed protocols for the use of DBS and VAMS in pediatric PK studies of Risdiplam.

## **Mechanism of Action of Risdiplam**

Risdiplam is designed to address the underlying genetic cause of SMA, which is a deficiency of the survival motor neuron (SMN) protein.[2] In individuals with SMA, the SMN1 gene is mutated



or deleted, leading to insufficient levels of functional SMN protein.[2] A second gene, SMN2, can also produce SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily produces a truncated, non-functional protein.[2][7] Risdiplam modifies the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[1][2][8][9] This helps to compensate for the lack of SMN protein from the SMN1 gene, improving motor neuron function and survival.[8]



Click to download full resolution via product page

Figure 1: Mechanism of Action of Risdiplam on SMN2 Pre-mRNA Splicing.

# Microsampling Techniques for Risdiplam Pediatric PK Studies Dried Blood Spot (DBS)

DBS sampling involves collecting a small volume of whole blood, typically from a heel or finger prick, onto a specialized filter paper.[10] This technique is minimally invasive and simplifies sample collection, storage, and transportation.[10]

### Volumetric Absorptive Microsampling (VAMS™)

VAMS<sup>TM</sup> utilizes a porous hydrophilic tip to absorb a fixed volume of blood (e.g., 10 or 20  $\mu$ L), which helps to mitigate the hematocrit effect that can be a challenge with DBS.[11][12] The sample is then dried and stored for analysis.



# Data Presentation: Comparison of Microsampling and Conventional Sampling

The following tables present illustrative data comparing pharmacokinetic parameters of Risdiplam obtained from microsampling techniques (DBS and VAMS™) with conventional venous plasma sampling. This data is intended to be representative and may not reflect actual clinical trial results.

Table 1: Illustrative Pharmacokinetic Parameters of Risdiplam in a Pediatric Population

| Parameter                | Venous Plasma<br>(ng/mL) | Dried Blood Spot<br>(DBS) (ng/mL) | Volumetric<br>Absorptive<br>Microsampling<br>(VAMS™) (ng/mL) |
|--------------------------|--------------------------|-----------------------------------|--------------------------------------------------------------|
| Cmax                     | 150 ± 35                 | 145 ± 40                          | 148 ± 38                                                     |
| Tmax (h)                 | 2.0 (1.0 - 4.0)          | 2.0 (1.0 - 4.0)                   | 2.0 (1.0 - 4.0)                                              |
| AUC (0-24h)<br>(ng·h/mL) | 1800 ± 450               | 1750 ± 480                        | 1780 ± 460                                                   |
| Half-life (t½) (h)       | 50 ± 10                  | 52 ± 12                           | 51 ± 11                                                      |

Data are presented as mean ± standard deviation for Cmax, AUC, and half-life, and as median (range) for Tmax. This is hypothetical data for illustrative purposes.

Table 2: Illustrative Bioanalytical Method Validation Summary



| Validation<br>Parameter                              | Dried Blood Spot<br>(DBS) | Volumetric<br>Absorptive<br>Microsampling<br>(VAMS™) | Acceptance<br>Criteria       |
|------------------------------------------------------|---------------------------|------------------------------------------------------|------------------------------|
| Lower Limit of Quantification (LLOQ)                 | 1 ng/mL                   | 1 ng/mL                                              | Signal-to-noise ratio ≥<br>5 |
| Linearity (r²)                                       | > 0.99                    | > 0.99                                               | r² ≥ 0.99                    |
| Intra-assay Precision (%CV)                          | < 10%                     | < 8%                                                 | ≤ 15% (≤ 20% at<br>LLOQ)     |
| Inter-assay Precision (%CV)                          | < 12%                     | < 10%                                                | ≤ 15% (≤ 20% at<br>LLOQ)     |
| Accuracy (% Bias)                                    | -5% to +8%                | -4% to +6%                                           | Within ±15% (±20% at LLOQ)   |
| Recovery (%)                                         | 75 ± 8%                   | 85 ± 6%                                              | Consistent and reproducible  |
| Matrix Effect                                        | Minimal                   | Minimal                                              | Monitored                    |
| Stability (24h at RT, 30 days at -80°C)              | Stable                    | Stable                                               | ≤ 15% deviation from nominal |
| This is hypothetical data for illustrative purposes. |                           |                                                      |                              |

# **Experimental Protocols Experimental Workflow for Microsampling and Analysis**





Click to download full resolution via product page

Figure 2: General experimental workflow for microsampling and conventional sampling.



# Protocol 1: Dried Blood Spot (DBS) Sample Collection and Processing

#### Materials:

- · Sterile lancet for finger or heel prick
- DBS collection cards (e.g., Whatman 903)
- Alcohol swabs and sterile gauze
- Gloves
- · Drying rack
- Gas-impermeable bags with desiccant packs
- Manual or automated DBS puncher (e.g., 3 mm)
- 96-well collection plates
- Extraction solvent (e.g., Methanol with 0.1% formic acid containing internal standard)

#### Procedure:

- Sample Collection:
  - Clean the sampling site (finger or heel) with an alcohol swab and allow it to air dry.
  - o Puncture the skin with a sterile lancet.
  - Wipe away the first drop of blood with sterile gauze.
  - Allow a new, large drop of blood to form and gently touch the DBS card to the drop, allowing the blood to fill the pre-printed circle completely. Do not touch the paper to the skin.
  - Fill the required number of spots.



### Drying:

 Allow the DBS cards to air dry horizontally on a drying rack for at least 3 hours at ambient temperature, away from direct sunlight.

### Storage and Shipment:

- Once completely dry, place the DBS cards in a gas-impermeable bag with a desiccant pack.
- Store at room temperature or as required by the study protocol until shipment. Shipment can typically be done at ambient temperature.

### Sample Extraction:

- Using a manual or automated puncher, punch a 3 mm disc from the center of the blood spot into a 96-well collection plate.
- Add 100 μL of extraction solvent containing the internal standard to each well.
- Seal the plate and vortex for 15 minutes.
- Centrifuge the plate at 4000 rpm for 10 minutes.
- Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

# Protocol 2: Volumetric Absorptive Microsampling (VAMS™) Collection and Processing

### Materials:

- Sterile lancet for finger or heel prick
- VAMS<sup>™</sup> samplers (e.g., Mitra®)
- Alcohol swabs and sterile gauze
- Gloves



- Drying rack or device holder
- Storage containers
- Extraction solvent (e.g., Acetonitrile:Water (80:20, v/v) with 0.1% formic acid containing internal standard)
- 96-well collection plates

#### Procedure:

- Sample Collection:
  - Clean the sampling site (finger or heel) with an alcohol swab and allow it to air dry.
  - Puncture the skin with a sterile lancet.
  - Wipe away the first drop of blood with sterile gauze.
  - Allow a new, large drop of blood to form.
  - Hold the VAMS<sup>™</sup> sampler by the handle and touch the porous tip to the blood drop. The tip will absorb a fixed volume of blood.
- Drying:
  - Place the VAMS™ sampler in a drying rack or holder and allow it to air dry for at least 2 hours at ambient temperature.
- Storage and Shipment:
  - Once dry, place the samplers in their original packaging or a suitable container for storage and shipment at ambient temperature.
- Sample Extraction:
  - ∘ Place the VAMS<sup>™</sup> tip into a well of a 96-well plate.
  - Add 200 µL of extraction solvent containing the internal standard to each well.



- Seal the plate and sonicate for 15 minutes.
- Vortex for an additional 15 minutes.
- Centrifuge the plate at 4000 rpm for 10 minutes.
- Transfer the supernatant for LC-MS/MS analysis.

## Protocol 3: LC-MS/MS Bioanalysis of Risdiplam

#### Instrumentation:

- Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
- C18 analytical column (e.g., 2.1 x 50 mm, 1.8 μm)

### LC Conditions (Illustrative):

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL

### MS/MS Conditions (Illustrative):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
  - Risdiplam: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)



- o Internal Standard (e.g., <sup>13</sup>C, <sup>15</sup>N-labeled Risdiplam): Precursor ion > Product ion
- Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

### Conclusion

Microsampling techniques, including Dried Blood Spot and Volumetric Absorptive Microsampling, represent valuable tools in the conduct of pediatric pharmacokinetic studies of Risdiplam. They offer a less invasive, patient-centric approach to sample collection, which can improve recruitment and retention in clinical trials. The provided illustrative protocols and data highlight the potential for these methods to yield reliable pharmacokinetic data comparable to conventional venous sampling. Robust method development and validation are crucial for the successful implementation of these techniques in a regulatory setting.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item Risdiplam: an investigational survival motor neuron 2 (SMN2) splicing modifier for spinal muscular atrophy (SMA) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dried blood spots and sparse sampling: a practical approach to estimating pharmacokinetic parameters of caffeine in preterm infants PMC [pmc.ncbi.nlm.nih.gov]



- 8. Portico [access.portico.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Tutorial: Volumetric absorptive microsampling (VAMS) [ouci.dntb.gov.ua]
- 11. ovid.com [ovid.com]
- 12. fda.gov [fda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Microsampling in Pediatric Pharmacokinetic Studies of Risdiplam]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b12376520#microsampling-techniquesfor-pediatric-pk-studies-of-risdiplam]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com